molecular formula C19H24N4O5 B14936882 3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone

Cat. No.: B14936882
M. Wt: 388.4 g/mol
InChI Key: UDSNGRAHHMOEGM-UHFFFAOYSA-N
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Description

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with acetic anhydride, followed by cyclization.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using appropriate methylating agents.

    Attachment of the Acetylpiperazine Moiety: The acetylpiperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine ring is acetylated using acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-O-Methylbutein: Another compound with a quinazolinone core, known for its biological activities.

    Indole Derivatives: Compounds with similar heterocyclic structures, often used in medicinal chemistry for their diverse biological activities.

Uniqueness

3-[2-(4-acetylpiperazino)-2-oxoethyl]-6,7-dimethoxy-2-methyl-4(3H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylpiperazine moiety, in particular, differentiates it from other quinazolinone derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4-one

InChI

InChI=1S/C19H24N4O5/c1-12-20-15-10-17(28-4)16(27-3)9-14(15)19(26)23(12)11-18(25)22-7-5-21(6-8-22)13(2)24/h9-10H,5-8,11H2,1-4H3

InChI Key

UDSNGRAHHMOEGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CCN(CC3)C(=O)C)OC)OC

Origin of Product

United States

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